molecular formula C9H11N5O2S B3025275 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide CAS No. 704875-75-2

2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No. B3025275
M. Wt: 253.28 g/mol
InChI Key: ZGEJQVRYHPUISD-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H11N5O2S . It has an average mass of 253.281 Da and a monoisotopic mass of 253.063339 Da .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a topic of interest in medicinal chemistry . Tetrazoles are used in various applications such as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

The molecular structure of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide consists of a benzenesulfonamide core with two methyl groups at the 2 and 4 positions and a tetrazolyl group at the 3 position .


Chemical Reactions Analysis

The chemical reactions involving tetrazole derivatives are diverse due to the nitrogen-rich conjugated structure . These molecules derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of C-N and N-N bonds .


Physical And Chemical Properties Analysis

Tetrazoles exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure . They are known for their high heat of formation, good thermal stability, and reduced sensitivity .

Scientific Research Applications

  • Medical Research

    • Summary of Application : In medical research, 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide plays a crucial role in drug development. It has shown promising results in preclinical studies, leading to clinical trials in specific disease indications.
    • Results or Outcomes : The compound’s benefits include its high potency, selectivity, and potential for novel therapeutic interventions.
  • Chemistry

    • Summary of Application : Tetrazole and its derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, play very important roles in medicinal and pharmaceutical applications . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields .
    • Results or Outcomes : The synthesis of tetrazole derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, can be achieved with good to excellent yields .
  • Biochemistry

    • Summary of Application : Tetrazole and its derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, are often used in biochemistry for DNA synthesis .
    • Methods of Application : The compound is typically diluted in acetonitrile for use in DNA synthesis .
    • Results or Outcomes : The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
  • Material Chemistry

    • Summary of Application : Tetrazoles have diverse applications in the area of material chemistry . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties .
    • Results or Outcomes : The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
  • Pharmaceutical Chemistry

    • Summary of Application : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
    • Results or Outcomes : Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
  • Click Chemistry

    • Summary of Application : Tetrazole and its derivatives play a very important role in click chemistry . The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, low cost, etc., with good to excellent yields .
    • Results or Outcomes : The synthesis of tetrazole derivatives, including 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide, can be achieved with good to excellent yields .
  • Photography

    • Summary of Application : Tetrazoles have applications in photography . They are used as growth hormones and as a platform for virtual screening .
    • Results or Outcomes : The use of tetrazoles in photography has shown promising results .

Future Directions

Tetrazole derivatives have been the focus of considerable research due to their diverse biological applications, predominantly in the area of material and medicinal chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEJQVRYHPUISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)N)C)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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